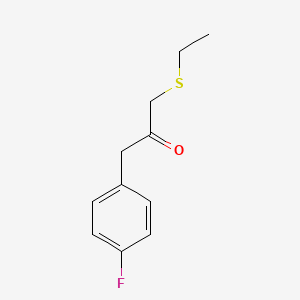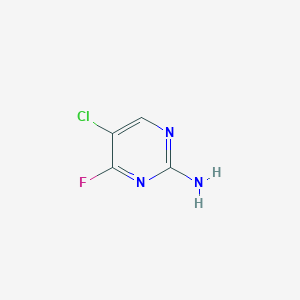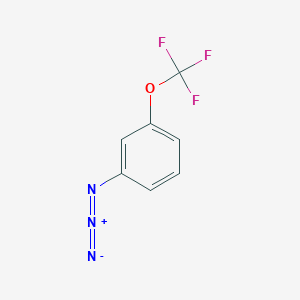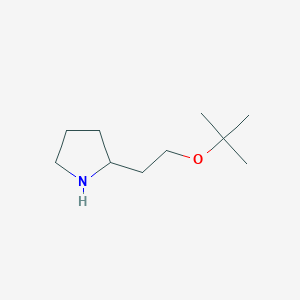
2-(2-(tert-Butoxy)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(tert-Butoxy)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxyethyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as building blocks for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxy)ethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to form the tert-butyl ester, which is then reduced to the corresponding alcohol. This alcohol is subsequently converted to the desired compound through a substitution reaction with an appropriate alkylating agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-Butoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(tert-Butoxy)ethyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects. The tert-butoxyethyl group can modulate the compound’s physicochemical properties, affecting its bioavailability and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(tert-Butoxy)ethyl)pyrrolidine include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The tert-butoxyethyl group enhances its stability and modulates its interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-8-6-9-5-4-7-11-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
MBJSFQKWZAZZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


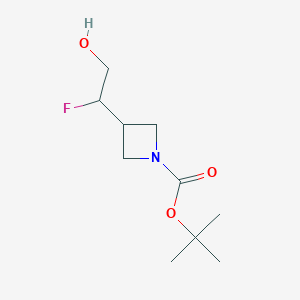
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)
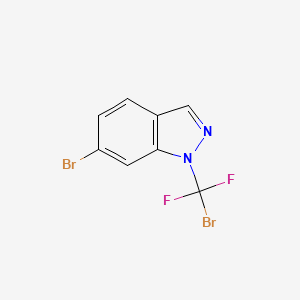

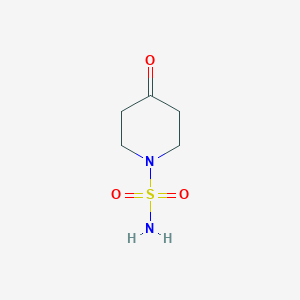

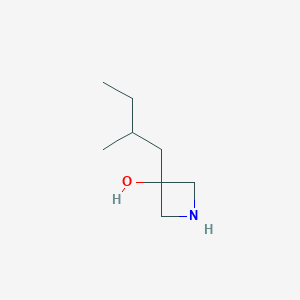
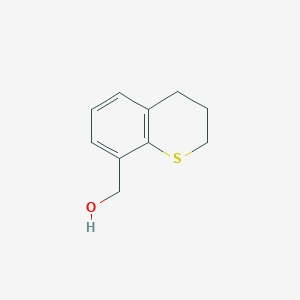
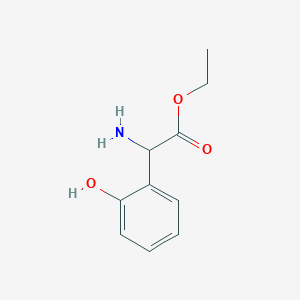
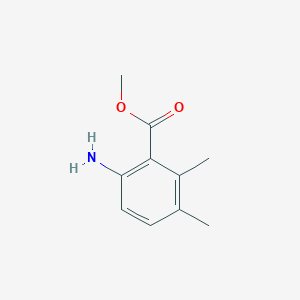
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13565276.png)
